molecular formula C14H24N2 B2748916 N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline CAS No. 932235-84-2

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline

Cat. No. B2748916
CAS RN: 932235-84-2
M. Wt: 220.36
InChI Key: GALIQNMICRIDHU-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline” is a chemical compound . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is an important precursor to dyes .


Synthesis Analysis

The synthesis of similar compounds like N,N-Dimethylaniline involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows: C6H5NH2 + 2 CH3OH → C6H5N(CH3)2 + 2 H2O .


Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline” is C14H24N2 . The average mass is 220.35376 Da .


Chemical Reactions Analysis

Similar compounds like N,N-Dimethylaniline undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .

Scientific Research Applications

Synthons for Heterocycles

N,N-dimethyl analogues, similar to the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These compounds have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Biological Interest

These N,N-dimethyl analogues have shown significant biological interest. They have been used to create a broad range of heterocyclic and fused heterocyclic derivatives, which have potential applications in the biomedical field .

Nonlinear Optical Properties

A Schiff base derivative, similar to the compound , was synthesized and characterized using spectroscopic analyses . This compound was found to exhibit significant nonlinear optical properties, which could have potential applications in the field of optics .

Amination

N,N-dialkyl amides, similar to the compound , have been used in amination . This process involves the introduction of an amino group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .

Formylation

N,N-dialkyl amides have also been used in formylation . This process involves the introduction of a formyl group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .

Cyanation

N,N-dialkyl amides have been used in cyanation . This process involves the introduction of a cyano group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals .

properties

IUPAC Name

N,N-dimethyl-4-[(3-methylbutylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-12(2)9-10-15-11-13-5-7-14(8-6-13)16(3)4/h5-8,12,15H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALIQNMICRIDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline

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